Proglumide sodium salt is derived from proglumide, which was initially developed as an anti-ulcer agent. Its classification as a cholecystokinin receptor antagonist allows it to inhibit various physiological responses mediated by cholecystokinin, a hormone involved in digestion and appetite regulation. The chemical identification number (CAS) for proglumide sodium salt is 99247-33-3 .
The synthesis of proglumide sodium salt involves several steps that typically include the formation of the core structure followed by the introduction of the sodium moiety. While detailed synthetic pathways can vary, a common method includes:
Technical parameters such as temperature, reaction time, and pH are critical during synthesis to ensure optimal yield and purity. For example, reactions may be conducted under controlled temperature conditions (often at room temperature or slightly elevated) to prevent degradation of sensitive intermediates.
Proglumide sodium salt has a complex molecular structure characterized by its chiral centers. The molecular formula is , with a molecular weight of approximately 306.29 g/mol.
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential binding interactions with biological targets .
Proglumide sodium salt participates in various chemical reactions primarily associated with its role as a receptor antagonist. Key reactions include:
These reactions are crucial for understanding its pharmacodynamics and pharmacokinetics in therapeutic applications .
Proglumide sodium salt exerts its pharmacological effects primarily through antagonism of cholecystokinin receptors.
The detailed mechanism involves competitive binding to these receptors, preventing natural ligands from exerting their physiological effects.
Proglumide sodium salt exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Proglumide sodium salt has several scientific applications:
Proglumide sodium salt (DL-4-benzamido-N,N-dipropylglutaramic acid sodium salt) is characterized as a non-selective cholecystokinin (CCK) receptor antagonist with competitive binding activity at both CCKA (alimentary) and CCKB (brain) subtypes. Functional studies demonstrate that proglumide exhibits comparable affinity for both receptor subtypes, with half-maximal inhibitory concentrations (IC50) in the micromolar range (0.8–1.2 mM) across in vitro systems [1] [5] [9]. This contrasts sharply with subtype-selective antagonists like devazepide (CCKA-selective; IC50 = 1 nM) or L-365,260 (CCKB-selective; IC50 = 2 nM) [5]. The molecular basis for this non-selectivity lies in proglumide’s interaction with conserved transmembrane domains of CCK receptors, unlike selective antagonists that target divergent receptor regions [5].
Table 1: Receptor Affinity Profiling of Proglumide Sodium Salt
Receptor Subtype | IC50 (μM) | Selective Reference Antagonist (IC50) |
---|---|---|
CCKA | 800–1,200 | Devazepide (0.001 μM) |
CCKB | 800–1,000 | L-365,260 (0.002 μM) |
Gastrin/CCKB | 800–1,200 | L-365,260 (0.002 μM) |
Proglumide functions as a competitive antagonist of cholecystokinin-8 (CCK-8) and gastrin at their cognate receptors. In pancreatic acini, proglumide dose-dependently inhibits CCK-8-stimulated amylase secretion (IC50 = 1.2 ± 0.4 mM) by blocking agonist binding to orthosteric sites [1] [7]. Radioligand displacement assays using 125I-CCK-33 on rat pancreatic islets confirm proglumide’s competitive mechanism, with an IC50 of 0.8 mM [7]. The inhibitor’s low binding affinity (103-fold lower than endogenous CCK-8) necessitates high concentrations to achieve physiological effects. Notably, proglumide does not inhibit glucose-dependent insulinotropic peptide (GIP)-mediated insulin secretion, demonstrating specificity for CCK/gastrin pathways [7]. In vivo, this competitive action reverses diet-induced non-alcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC) by blocking CCK-mediated inflammatory and fibrotic signaling [1].
While primarily orthosteric, proglumide displays allosteric properties at CCK receptors. Kinetic binding studies reveal that proglumide slows the dissociation rate of pre-bound CCK-8 from receptors, indicating cooperative binding modulation [8] [10]. This is consistent with Type III allosteric modulators that influence both orthosteric ligand affinity and efficacy. Proglumide’s allosteric effects are probe-dependent: it enhances the satiating effect of low-dose CCK-8 in central administration studies but antagonizes it at higher doses [2]. In rat models, intracerebroventricular proglumide administration increases food intake and attenuates CCK-8-induced satiety, suggesting context-dependent modulation of receptor conformation [2].
Table 2: Allosteric vs. Orthosteric Effects of Proglumide
Parameter | Orthosteric Action | Allosteric Action |
---|---|---|
CCK-8 Dissociation Rate | No change | Decreased (slowed dissociation) |
Functional Outcome | Competitive inhibition of CCK-8 | Enhanced satiety at low CCK-8 doses |
Receptor Selectivity | CCKA = CCKB | CCKA > CCKB |
Affinity Range | 0.8–1.2 mM IC50 | Not quantitatively characterized |
Proglumide’s structural similarity to the C-terminal tetrapeptide of gastrin (Trp-Met-Asp-Phe-NH2) enables cross-reactivity with gastrin receptors, which are pharmacologically analogous to CCKB receptors [5] [7]. In gastric chief cells, proglumide inhibits gastrin-17-I-stimulated pepsinogen release, albeit with lower potency than against CCK-8 (IC50 > 1 mM) [5] [9]. This cross-reactivity complicates mechanistic interpretations in physiological systems where CCK and gastrin pathways overlap, such as gastrointestinal smooth muscle contraction or insulin secretion [7] [9]. Crucially, proglumide does not distinguish between CCKB and gastrin receptors in binding assays, limiting its utility for delineating CCK-specific vs. gastrin-specific effects [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7